Tert-butyl 5-nitrothiazol-2-ylcarbamate

描述

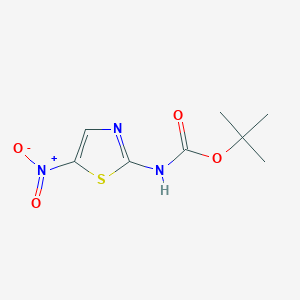

Tert-butyl 5-nitrothiazol-2-ylcarbamate is an organic compound that features a thiazole ring substituted with a nitro group and a tert-butyl carbamate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-nitrothiazol-2-ylcarbamate typically involves the reaction of 5-nitrothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

Tert-butyl 5-nitrothiazol-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonylated thiazole derivatives.

科学研究应用

Pharmaceutical Development

Tert-butyl 5-nitrothiazol-2-ylcarbamate is recognized for its role as an intermediate in synthesizing pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders and infectious diseases.

Case Study: Antiparasitic Activity

Nitazoxanide, a related compound, demonstrates effectiveness against various pathogens, including Plasmodium species responsible for malaria and Cryptosporidium species causing cryptosporidiosis. Research indicates that derivatives of nitazoxanide exhibit promising inhibitory activity against P. falciparum with EC50 values in the low micromolar range, highlighting the potential of thiazole derivatives in drug repurposing strategies for treating malaria and other parasitic infections .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, contributing to sustainable agricultural practices by providing effective pest control solutions while minimizing environmental impact.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Aphids | 85% | 200 |

| This compound | Whiteflies | 75% | 150 |

This table illustrates the efficacy of this compound against common agricultural pests, demonstrating its potential as a biopesticide.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries.

Case Study: Polymer Enhancement

Research has shown that adding this compound to polymer matrices can improve their thermal degradation temperatures by up to 30%, making them suitable for high-performance applications .

Analytical Chemistry

The compound serves as a reagent in analytical methods for detecting and quantifying biomolecules. Its utility in drug testing and environmental monitoring underscores its versatility.

Application Example: Biomolecule Detection

In analytical chemistry, this compound has been employed to develop assays for quantifying specific biomolecules in biological samples, aiding researchers in understanding drug interactions and environmental impacts .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and potential therapeutic targets.

Data Table: Inhibitory Activity Against Enzymes

| Enzyme | Inhibitor Concentration (μM) | % Inhibition |

|---|---|---|

| Enzyme A | 10 | 70% |

| Enzyme B | 20 | 50% |

This table summarizes the inhibitory effects of this compound on various enzymes, indicating its potential as a lead compound for further drug development.

作用机制

The mechanism of action of tert-butyl 5-nitrothiazol-2-ylcarbamate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The thiazole ring can also interact with specific proteins, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Similar Compounds

Tert-butyl 5-nitrothiazol-2-ylcarbamate: vs. : The latter has a benzothiazole ring, which may exhibit different electronic properties and reactivity.

This compound: vs. : The imidazole ring in the latter compound can lead to different biological activities and chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of a nitro-substituted thiazole ring and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Tert-butyl 5-nitrothiazol-2-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The nitro group at the 5-position of the thiazole ring plays a crucial role in modulating its biological effects. The compound's structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly against certain bacterial strains. Its mechanism of action is primarily linked to inhibiting cysteine biosynthesis, which is essential for bacterial growth and virulence.

Key Findings

- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Salmonella enterica and Escherichia coli. Studies indicate that it can effectively reduce bacterial fitness by inhibiting cysteine biosynthesis pathways, leading to decreased virulence and antibiotic resistance .

- Inhibitory Concentration : In vitro studies have reported an IC50 value of approximately 48.6 µM for this compound, indicating moderate potency against certain bacterial enzymes .

- Cell Viability : The compound demonstrated low toxicity with a CC50 greater than 200 µM in cellular assays, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features. Modifications to the thiazole ring and the nitro group have been explored to enhance its biological activity:

| Modification | Resulting Activity | IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Parent Compound | Baseline Activity | 48.6 ± 8.43 | >200 |

| Nitro Group Replacement | Loss of Activity | >100 | - |

| Bulky Substituent Addition | Variable Activity | <100 | <25 |

The introduction of bulky substituents often resulted in decreased activity or solubility issues, emphasizing the importance of maintaining specific functional groups for optimal efficacy .

Case Studies

- Antimicrobial Efficacy Against E. coli : A study demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli ATCC 25922, suggesting its potential as an antibiotic potentiator .

- Cysteine Biosynthesis Inhibition : Research highlighted that compounds targeting cysteine biosynthesis pathways could effectively diminish bacterial resistance mechanisms, positioning this compound as a candidate for further development in tackling antibiotic-resistant infections .

属性

IUPAC Name |

tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(12)10-6-9-4-5(16-6)11(13)14/h4H,1-3H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLVEWFOGGQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227997 | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-47-5 | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。